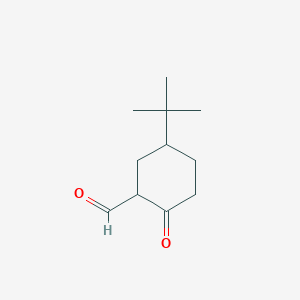
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexane, featuring a tert-butyl group, a ketone, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 5-tert-butyl-2-cyclohexen-1-one. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar oxidation techniques as in laboratory settings. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: 5-Tert-butyl-2-oxocyclohexane-1-carboxylic acid
Reduction: 5-Tert-butyl-2-hydroxycyclohexane-1-methanol
Substitution: Products depend on the nucleophile used
Aplicaciones Científicas De Investigación
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and ketone. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Tert-butyl-2-oxocyclohexane-1-carboxylate: An ester derivative with similar structural features but different reactivity due to the ester functional group.
5-Tert-butyl-2-cyclohexen-1-one: A precursor in the synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde, featuring a double bond instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both a ketone and an aldehyde functional group on the same cyclohexane ring, along with a bulky tert-butyl group. This combination of functional groups and steric effects makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-tert-butyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h7-9H,4-6H2,1-3H3 |
Clave InChI |
ZFTBRPYFPLXTSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=O)C(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
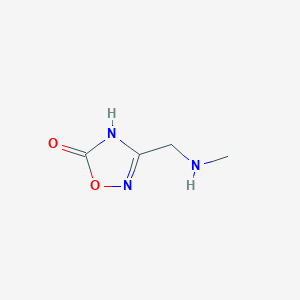
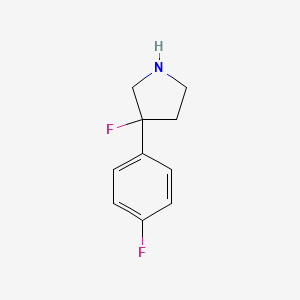
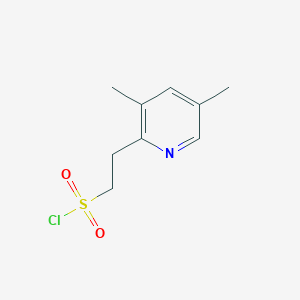
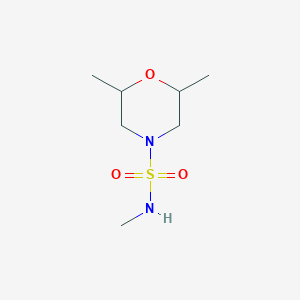
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15275957.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)
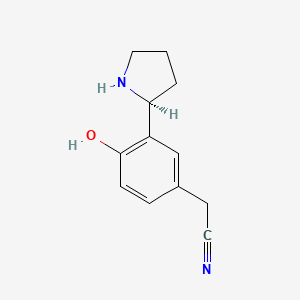
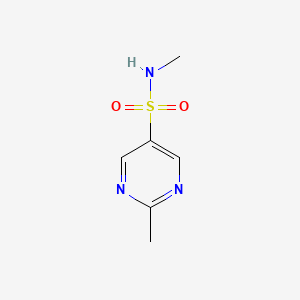
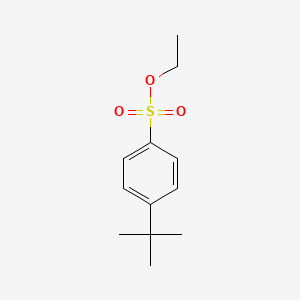
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)
